molecular formula C9H14N2O B13269703 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol

2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol

Cat. No.: B13269703
M. Wt: 166.22 g/mol
InChI Key: VYFKUVWSAFTDNN-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol is a compound that features a cyclopentane ring substituted with a hydroxyl group and a 1-methyl-1H-imidazol-4-yl group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of 1-methyl-1H-imidazol-4-carboxylic acid using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature . The reaction mixture is then stirred overnight and subsequently heated to 50°C for an additional hour. The resulting product is filtered and purified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazol-4-yl)methanol: Similar structure but with a methanol group instead of a cyclopentanol group.

    1-Methyl-1H-imidazol-4-yl)acetic acid: Contains an acetic acid group instead of a cyclopentanol group.

    1-Methyl-1H-imidazol-4-yl)propane: Features a propane chain instead of a cyclopentanol group.

Uniqueness

2-(1-Methyl-1H-imidazol-4-yl)cyclopentan-1-ol is unique due to its cyclopentane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-methylimidazol-4-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H14N2O/c1-11-5-8(10-6-11)7-3-2-4-9(7)12/h5-7,9,12H,2-4H2,1H3

InChI Key

VYFKUVWSAFTDNN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2CCCC2O

Origin of Product

United States

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